molecular formula C13H18ClNO2 B2793603 Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride CAS No. 2241140-84-9

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride

Cat. No.: B2793603
CAS No.: 2241140-84-9
M. Wt: 255.74
InChI Key: MBDKNWJCKMYEJM-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is a synthetic compound featuring a tetrahydroisoquinoline core substituted at the 6-position with a methyl propanoate group, followed by hydrochloridation. Tetrahydroisoquinoline derivatives are pharmacologically significant due to their structural resemblance to neurotransmitters and their ability to interact with receptors such as adrenergic, dopaminergic, and opioid systems. This compound’s ester moiety and charged hydrochloride salt enhance solubility, making it suitable for preclinical studies targeting neurological disorders or receptor modulation .

Properties

IUPAC Name

methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)5-3-10-2-4-12-9-14-7-6-11(12)8-10;/h2,4,8,14H,3,5-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDKNWJCKMYEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=C(CNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield . These methods are advantageous for large-scale synthesis due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18ClNO2
  • Molecular Weight : 239.74 g/mol
  • CAS Number : 2241140-84-9

The compound features a tetrahydroisoquinoline moiety, which contributes to its biological activity. Its structure can be represented as follows:Molecular Structure COC O CCC1 CC2 C C C1 NCCC2\text{Molecular Structure }\quad \text{COC O CCC1 CC2 C C C1 NCCC2}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride. A notable investigation into related compounds demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A series of synthesized derivatives were tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Some compounds displayed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent activity against these cancer cells .

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective properties. Research indicates that compounds with this scaffold can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.

  • Case Study : In vitro studies have shown that related compounds can enhance neuronal survival in models of oxidative stress, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties.

  • Case Study : A recent study evaluated several derivatives for antimicrobial efficacy against various pathogens. Some compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundsTarget OrganismsIC50 Values (µg/mL)
AnticancerMethyl derivativesHCT-116, MCF-71.9 - 7.52
NeuroprotectiveRelated tetrahydroisoquinolinesNeuronal cell linesN/A
AntimicrobialVarious derivativesGram-positive/negativeN/A

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : Alkylation at the 6-position (e.g., 25u, 26a) achieves higher yields (65–90%) compared to direct bromoalkylation (33% for 25b), suggesting that steric and electronic factors influence reaction success .
  • Substituent Bulk: Bulky groups like the ethyl propanoate in 26b reduce yields (65%), likely due to steric hindrance during nucleophilic substitution .
  • Charged vs. Neutral Groups : The hydrochloride salt in the target compound improves solubility, whereas analogs like 25u and 26a retain neutral tertiary amines or esters, which may affect membrane permeability .

Structural Confirmation and Analytical Data

All analogs were characterized via ¹H NMR (300 MHz, CDCl₃) and mass spectrometry (m/z) . For example:

  • 25u: NMR signals at δ 2.85–3.20 (multiplet, N–CH₂–hexyl) and m/z 562.3 [M+H]⁺ confirm the hexyl(methyl)amino substitution .
  • 26a/26b: Distinct ethyl ester protons (δ 1.20–1.35, triplet) and α-amino protons (δ 3.40–3.70) validate the amino acid ester side chains .

These data underscore the precision required in modifying the 6-position to maintain structural integrity.

Research Findings and Implications

Pharmacological Relevance

  • 25u ’s tertiary amine may enhance receptor binding affinity due to increased lipophilicity, whereas 26a/26b ’s ester groups could serve as prodrug moieties for sustained release .

Biological Activity

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride (CAS No. 2241140-84-9) is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • Synonyms : Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate; hydrochloride

The structure of this compound features a tetrahydroisoquinoline moiety which is known for its diverse pharmacological activities.

Research indicates that this compound may exert its effects through several mechanisms:

  • Neuroprotective Effects : Studies have shown that this compound can reduce the aggregation of amyloid-beta (Aβ42), which is implicated in Alzheimer's disease (AD). It has been demonstrated to improve cell viability in neuronal cell lines exposed to Aβ42 and to enhance motor functions in Drosophila models of AD .
  • Antimalarial Activity : Similar compounds derived from tetrahydroisoquinoline structures have been evaluated for their antimalarial properties. The incorporation of specific amino acids has been shown to enhance the blood-schizontocidal activity against Plasmodium species .

In Vitro Studies

In vitro studies conducted on various cell lines have highlighted the cytotoxic potential and mechanism of action of this compound:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against human leukemia cells with an IC₅₀ value indicating potent activity compared to other derivatives .

In Vivo Studies

In vivo evaluations using Drosophila models have provided insights into the neuroprotective effects of the compound:

  • Alzheimer’s Disease Model : Treatment with this compound improved lifespan and motor functions while downregulating immune response pathways associated with Aβ42 toxicity .

Case Studies

The following table summarizes key findings from various studies involving this compound:

StudyModelFindingsReference
Study 1Drosophila model of ADImproved motor function and lifespan; reduced Aβ42 aggregation
Study 2Human leukemia cellsIC₅₀ = 0.13 ± 0.06 µM indicating high cytotoxicity
Study 3Antimalarial activityEnhanced activity against P. berghei and P. yoelii strains

Q & A

Q. Advanced

  • Reagent Selection : Use coupling agents like HATU for high-yield amidation (e.g., 90% yield in similar tetrahydroisoquinoline derivatives) .
  • Temperature Control : Maintain ≤ 0°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water .
    Data Insight : Reactions with sterically hindered intermediates (e.g., N-benzyl groups) may yield ≤ 65% due to kinetic barriers .

How do substituents on the tetrahydroisoquinoline ring affect biological activity?

Advanced
Structure-activity relationship (SAR) studies reveal:

Substituent PositionEffectExample Data
6-Position Critical for receptor binding; electron-withdrawing groups (e.g., Cl) enhance affinity .7-Chloro derivatives show 10× higher activity vs. unsubstituted analogs .
1-Position Alkyl groups (e.g., methyl) improve lipophilicity and BBB penetration .Methyl substitution increases logP by 0.5–1.0 units .
3,4-Dimethoxy Enhances solubility but may reduce metabolic stability .Dimethoxy derivatives show 50% faster hepatic clearance .

What analytical challenges arise in impurity profiling, and how are they resolved?

Q. Advanced

  • By-Product Identification : Use HPLC-MS to detect intermediates (e.g., unreacted tetrahydroisoquinoline or ester hydrolysis products) .
  • Quantification : Employ validated LC methods with UV detection (λ = 254 nm) and reference standards (e.g., EP impurity guidelines) .
    Example : A 1% impurity threshold is achievable with a C18 column (5 µm, 150 × 4.6 mm) and 0.1% TFA in acetonitrile/water gradient .

How can computational modeling guide derivative design?

Q. Advanced

  • Docking Studies : Predict binding to target receptors (e.g., orexin-1) using software like AutoDock. Focus on the 6-position for substituent optimization .
  • QSAR Models : Relate logP and polar surface area (PSA) to bioavailability. For instance, PSA < 80 Ų correlates with CNS activity .
    Case Study : Methyl 3-amino derivatives showed 30% higher predicted binding affinity vs. ethyl analogs in silico .

What mechanistic insights explain the compound’s reactivity in ester hydrolysis?

Q. Advanced

  • pH-Dependent Stability : The ester group hydrolyzes rapidly at pH > 8, forming propanoic acid derivatives. Stabilize with buffered solutions (pH 4–6) during storage .
  • Catalysis : Metal ions (e.g., Fe³⁺) accelerate hydrolysis; use chelating agents (EDTA) in formulations .
    Kinetic Data : Hydrolysis half-life (t½) = 12 h at pH 7.4 (37°C), reduced to 3 h at pH 9 .

How are enantiomeric purity and stereochemical effects assessed?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Compare [α]D values to literature (e.g., (S)-enantiomer: [α]D = +15° in methanol) .
    Impact : Enantiomers may differ in potency; e.g., (S)-configuration shows 5× higher receptor binding vs. (R) .

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